DL-Arginine

Catalog No.
S660820
CAS No.
7200-25-1
M.F
C6H14N4O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Arginine

CAS Number

7200-25-1

Product Name

DL-Arginine

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N

Solubility

Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

DL-Arginine;7200-25-1;arginin;2-amino-5-guanidinopentanoicacid;7004-12-8;ODKSFYDXXFIFQN-UHFFFAOYSA-N;DL-Arginine,freebase;UNII-FL26NTK3EP;WLN:MUYZM3YZVQ&GH;H-DL-Arg-OH;L-Arginine-2,3-3H;Argininemonohydrochloride,L-(+)-;2-Amino-5-GuanidnovalericAcid;C6H14N4O2;(2e)-5-[(Diaminomethylidene)amino]-2-IminopentanoicAcid;Harg;DLarginine;NSC203450;Arginine#;L-(+)-ArginineHydrochloride;NCGC00015064-02;Arginine,DL-;Aminoacid(Arg-);(+-)-Arginine;PubChem12342

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N

Precursor for Nitric Oxide Synthesis:

DL-Arginine serves as a substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO) in the body. NO is a crucial signaling molecule involved in vasodilation, blood flow regulation, and immune function []. Studies investigate how DL-arginine supplementation might influence NO production and its downstream effects in various physiological contexts [].

Potential Role in Wound Healing:

DL-Arginine plays a role in protein synthesis and collagen formation, essential for wound healing. Research explores its potential to improve wound healing by promoting tissue regeneration and reducing inflammation []. Studies are ongoing to determine the optimal dosage and delivery methods for DL-arginine in wound healing applications.

Investigation in Cardiovascular Health:

Due to its role in NO production and vasodilation, DL-arginine is being investigated for its potential benefits in cardiovascular health. Research explores its effects on blood pressure, endothelial function, and exercise performance in individuals with cardiovascular risk factors []. However, more studies are needed to clarify the long-term safety and efficacy of DL-arginine supplementation for cardiovascular health.

Studies in Metabolic Disorders:

DL-Arginine's involvement in insulin secretion and glucose metabolism has led to research investigating its potential role in managing metabolic disorders like diabetes. Studies are exploring how DL-arginine supplementation might influence insulin sensitivity and blood sugar control [].

Application in Cell Culture and Protein Crystallization:

DL-Arginine is a common component of cell culture media, providing essential nutrients for cell growth and proliferation. Additionally, its unique properties make it useful in protein crystallization experiments, aiding in the formation of well-defined crystals for structural analysis [].

DL-Arginine is a racemic mixture of two enantiomers, L-arginine and D-arginine, which are both alpha-amino acids. The chemical formula for DL-arginine is C6H14N4O2, and it features a guanidino group attached to a standard amino acid backbone. At physiological pH, DL-arginine exists predominantly in its cationic form due to the protonation of its amino groups, making it soluble in water and biologically active . L-arginine is naturally occurring and plays a crucial role in protein synthesis and various metabolic pathways, while D-arginine is less common in nature but has been studied for its potential biological effects .

DL-Arginine is generally considered safe for research purposes when handled appropriately. However, it can cause irritation to the skin, eyes, and respiratory system. Safety data sheets (SDS) from chemical suppliers typically provide detailed information on specific hazards and handling procedures [, ].

  • Nitric Oxide Synthesis: L-arginine is converted into nitric oxide through the action of nitric oxide synthase enzymes. This reaction is vital for vasodilation and blood flow regulation .
  • Urea Cycle: Arginine is synthesized from citrulline in the urea cycle, where it plays a key role in nitrogen disposal .
  • Creatine Synthesis: DL-Arginine is involved in the biosynthesis of creatine, an important molecule for energy metabolism in muscle tissues .
  • Polyamine Production: It also serves as a precursor for polyamines, which are essential for cellular growth and function .

DL-Arginine exhibits various biological activities:

  • Vasodilation: By increasing nitric oxide production, DL-arginine helps widen blood vessels, improving blood circulation and potentially benefiting cardiovascular health .
  • Immune Function: It supports immune responses by influencing the production of cytokines and other immune mediators .
  • Hormonal Regulation: DL-arginine stimulates the release of hormones such as insulin and growth hormone, which are critical for metabolic processes .

DL-Arginine can be synthesized through several methods:

  • Chemical Synthesis: It can be produced chemically by reacting ammonia with glycine and hydrocyanic acid under controlled conditions to yield arginine derivatives .
  • Biotechnological Methods: Microbial fermentation processes using specific strains of bacteria or yeast can also generate DL-arginine from simpler substrates like glucose or other amino acids .
  • Enzymatic Synthesis: Enzymatic pathways involving argininosuccinate synthetase can convert citrulline into arginine, allowing for more efficient production in biological systems .

DL-Arginine has diverse applications across various fields:

  • Nutritional Supplements: Commonly used to enhance athletic performance, improve recovery after exercise, and support cardiovascular health by promoting better blood flow .
  • Pharmaceuticals: Investigated for its potential therapeutic effects in conditions like erectile dysfunction, hypertension, and heart diseases due to its vasodilatory properties .
  • Cosmetics: Used in skincare products for its moisturizing properties and ability to promote skin elasticity through increased blood flow .

Several compounds share structural or functional similarities with DL-arginine:

Compound NameStructure/FunctionUnique Features
L-ArginineNaturally occurring amino acid; precursor to nitric oxidePredominantly found in proteins; essential amino acid
D-ArginineStereoisomer of L-arginine; less commonInvestigated for unique biological roles
CitrullineNon-essential amino acid; precursor to L-arginineInvolved in the urea cycle; enhances nitric oxide synthesis
OrnithineProduct of arginine metabolism; involved in urea cycleKey role in polyamine synthesis

DL-Arginine stands out due to its racemic nature, combining both enantiomers which may provide a broader range of biological activities compared to its individual counterparts. Its unique duality allows it to participate in various metabolic pathways while influencing physiological processes differently than L- or D-arginine alone.

Physical Description

Dry Powder
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

174.11167570 g/mol

Monoisotopic Mass

174.11167570 g/mol

Heavy Atom Count

12

Melting Point

244 °C
222 °C

UNII

FL26NTK3EP

Related CAS

25212-18-4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 44 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
74-79-3
7200-25-1

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes. Absorption is efficient and occurs by an active transport mechanism.

Metabolism Metabolites

Some metabolism of L-arginine takes place in the enterocytes. L-arginine not metabolized in the enterocytes enters the portal circulation from whence it is transported to the liver, where again some portion of the amino acid is metabolized.
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Arginine: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Modify: 2023-08-15

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